
Cholest-5-en-3-yl carbonofluoridate
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Overview
Description
Cholest-5-en-3-yl carbonofluoridate is a cholesterol-derived compound characterized by a carbonyl fluoride group (-O-C(=O)F) attached to the 3β-hydroxyl position of the cholest-5-ene backbone. These derivatives are pivotal in cosmetics, pharmaceuticals, and biochemical research due to their lipid-modifying properties and molecular versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholest-5-en-3-yl carbonofluoridate typically involves the reaction of cholesterol with a fluorinating agent. One common method involves the use of carbonyl fluoride (COF2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the carbonofluoridate group at the 3-position of the cholesterol molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cholest-5-en-3-yl carbonofluoridate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cholest-5-en-3-one derivatives.
Reduction: Reduction reactions can convert the carbonofluoridate group to other functional groups.
Substitution: The carbonofluoridate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cholest-5-en-3-one derivatives, while substitution reactions can produce a variety of cholesteryl derivatives with different functional groups .
Scientific Research Applications
Cholest-5-en-3-yl carbonofluoridate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorine-containing groups into molecules.
Biology: The compound is studied for its potential effects on biological membranes and its role in modulating membrane fluidity.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with lipid membranes.
Mechanism of Action
The mechanism of action of cholest-5-en-3-yl carbonofluoridate involves its interaction with biological membranes. The carbonofluoridate group can insert into lipid bilayers, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The compound’s ability to modulate membrane properties makes it a valuable tool in studying membrane dynamics and developing new therapeutic strategies .
Comparison with Similar Compounds
The cholest-5-en-3-yl scaffold serves as a common structural framework for numerous derivatives. Below is a systematic comparison based on functional group variations, applications, and physicochemical properties.
Carbonate Derivatives
Key Differences :
- Reactivity: The fluoro-carbonate group in carbonofluoridate is expected to be more electrophilic and hydrolytically unstable compared to non-fluorinated carbonates like Cholesteryl Oleyl Carbonate, which are stable enough for cosmetic applications.
- Applications: Non-fluorinated carbonates are used as additives in cosmetics, whereas fluorinated analogs may find niche roles in chemical synthesis or specialized lipid membranes.
Ester Derivatives
Key Differences :
- Stability : Ester derivatives (e.g., acetate, stearate) are generally more hydrolytically stable than carbonate or fluoro-carbonate analogs.
- Functionality : Stearate esters act as emulsifiers due to their long alkyl chains, while acetate esters are smaller and more soluble, favoring biochemical applications.
Halogenated Derivatives
Key Differences :
- Reactivity : Chloride derivatives are highly reactive, enabling nucleophilic substitution reactions, whereas fluoro-carbonates may participate in electrophilic fluorination or act as leaving groups.
Sugar-Modified Derivatives
Key Differences :
- Complexity : Sugar conjugates exhibit higher molecular weights and structural complexity compared to simple carbonates or esters.
- Applications: Used in drug delivery systems or glyco-lipid studies, contrasting with the broader industrial use of non-conjugated derivatives.
Properties
CAS No. |
65928-85-0 |
---|---|
Molecular Formula |
C28H45FO2 |
Molecular Weight |
432.7 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonofluoridate |
InChI |
InChI=1S/C28H45FO2/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-26(29)30)13-15-27(20,4)25(22)14-16-28(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,27+,28-/m1/s1 |
InChI Key |
VHEUYXQCGHLVPE-JDTILAPWSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)F)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)F)C)C |
Origin of Product |
United States |
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